N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3NO4S/c22-21(23,24)19-8-6-16(7-9-19)14-30(27,28)25-15-20(26,17-4-2-1-3-5-17)18-10-12-29-13-11-18/h1-9,18,25-26H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUTXESKXPMFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide” likely involves multiple steps, including:
Formation of the Tetrahydropyran Ring: This can be achieved through the hydrogenation of dihydropyran using a catalyst like Raney nickel.
Introduction of the Sulfonamide Group: This step might involve the reaction of an amine with a sulfonyl chloride under basic conditions.
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the sulfonamide group or other functional groups.
Substitution: The trifluoromethyl group and the sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine or alcohol.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, it might be used to study enzyme interactions or as a probe to investigate cellular pathways.
Medicine
Potential medicinal applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Patent-Derived Analogues
A European patent () includes N-(4-(((trans)-2-(6-(3-(trifluoromethyl)phenyl)pyridin-3-yl)cyclopropyl)amino)cyclohexyl)methanesulfonamide, which shares:
- Trifluoromethylphenyl and Methanesulfonamide Motifs : Both compounds leverage these groups for enhanced target binding and pharmacokinetics.
- Structural Divergence : The patent compound incorporates a cyclopropane-cyclohexyl system instead of the hydroxy-oxan-4-yl-phenylethyl chain, suggesting differences in conformational flexibility and bioavailability .
Agrochemical Sulfonamides
lists sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) , a herbicide. Comparisons include:
- Functional Group Overlap : Both compounds use methanesulfonamide for stability, but sulfentrazone’s triazolone ring contrasts with the target’s aromatic and tetrahydropyran groups.
- Application Context : Sulfentrazone’s agrochemical role underscores how structural similarities can diverge in biological targeting (plant vs. mammalian systems) .
Catalogued Methanesulfonamide Derivatives
Biopharmacule’s catalog () includes N-[4-(2-chloroacetyl)phenyl]methanesulfonamide, which shares the sulfonamide core but lacks the trifluoromethyl and hydroxy-oxan-4-yl groups.
Data Table: Key Structural and Functional Comparisons
Critical Analysis of Structural Features
- Tetrahydropyran (Oxan-4-yl) Ring : This group in the target compound may enhance metabolic stability compared to simpler aliphatic chains (e.g., in ’s derivatives) by reducing oxidative susceptibility .
- Trifluoromethylphenyl Group : Shared with compounds in and , this group likely improves membrane permeability and target affinity via hydrophobic interactions .
Biological Activity
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide derivative with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C20H30N2O5S
- Molecular Weight : 410.53 g/mol
- CAS Number : 2034402-84-9
The structure features a sulfonamide group, a hydroxyl group, and a trifluoromethyl phenyl moiety, contributing to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.
In Vitro Studies
Recent studies have demonstrated the compound's potential in various biological assays:
- Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes involved in metabolic pathways. For example, it has been evaluated for its inhibitory action against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.
| Enzyme | IC50 Value (µM) |
|---|---|
| AChE | 10.4 |
| BChE | 7.7 |
These values indicate a moderate potency in inhibiting cholinesterases, which is relevant for therapeutic applications in Alzheimer's disease.
Antioxidant Activity
The compound also exhibits antioxidant properties, which can mitigate oxidative stress-related damage in cells. This activity was assessed using DPPH radical scavenging assays, showing promising results that warrant further investigation.
Case Studies
- Neuroprotective Effects : A study published in Pharmaceutical Research highlighted the neuroprotective effects of similar sulfonamide derivatives, suggesting that modifications to the sulfonamide structure can enhance neuroprotection through reduced oxidative stress and improved cholinergic function .
- Anticancer Potential : Another investigation focused on the anticancer properties of sulfonamide derivatives, including this compound. The study reported that these compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Starting from commercially available precursors, the piperidine ring is synthesized through cyclization reactions.
- Introduction of Functional Groups : The methanesulfonamide group is introduced via nucleophilic substitution reactions.
- Final Assembly : The phenylethyl side chain and oxan ring are added through coupling reactions under optimized conditions to achieve high yields.
Q & A
Q. How do environmental factors (e.g., pH, light) impact the compound’s stability during long-term storage?
- Answer : Accelerated stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis of the sulfonamide group (t90 = 3 months). Light exposure (ICH Q1B) induces photodegradation products, mitigated by amber glass storage and antioxidant additives (e.g., BHT at 0.01% w/w) .
Methodological Resources
- Synthetic Protocols : Refer to optimized procedures in J. Org. Chem. for sulfonamide coupling .
- Analytical Workflows : Use USP monographs for impurity profiling and Acta Crystallogr. Sect. E for crystallographic data .
- Computational Tools : Schrödinger Suite for docking and AMBER for MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
